molecular formula C6H14ClNO B13326106 2-(Methylamino)cyclopentan-1-ol hydrochloride

2-(Methylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B13326106
M. Wt: 151.63 g/mol
InChI Key: GZOZAXGNLZLSLF-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with methylamine. The process can be summarized as follows:

    Cyclopentanone: is reacted with in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

  • The reaction mixture is then subjected to acidification using hydrochloric acid to yield the hydrochloride salt of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling: of cyclopentanone and methylamine.

  • Use of industrial-scale reactors for the reduction and acidification steps.
  • Purification: of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

2-(Methylamino)cyclopentan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclopentan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylamino)ethyl)cyclopentan-1-ol hydrochloride
  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol hydrochloride

Uniqueness

2-(Methylamino)cyclopentan-1-ol hydrochloride is unique due to its specific substitution pattern on the cyclopentanol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-(methylamino)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-7-5-3-2-4-6(5)8;/h5-8H,2-4H2,1H3;1H

InChI Key

GZOZAXGNLZLSLF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1O.Cl

Origin of Product

United States

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